molecular formula C21H21BrN2O4S B2453911 (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865162-24-9

(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2453911
CAS No.: 865162-24-9
M. Wt: 477.37
InChI Key: ZKYKSZYGWTUSFN-LNVKXUELSA-N
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Description

(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a sophisticated benzo[d]thiazole derivative offered for chemical and pharmaceutical research. This compound features a complex molecular architecture, integrating a 2-bromobenzoyl imino group and a 2-ethoxyethyl side chain onto a dihydrobenzo[d]thiazole core, terminated with an ethyl carboxylate moiety . The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. While specific bioactivity data for this compound is not available, structurally related thiazole derivatives are extensively investigated as ligands for biological targets, such as cannabinoid receptors, highlighting the potential of this chemical class in developing new therapeutic agents . Furthermore, the presence of the ester functional group makes it a valuable building block for further synthetic modification, such as hydrolysis to carboxylic acids or amide coupling reactions, to create a library of analogs for structure-activity relationship (SAR) studies . Researchers can utilize this compound in various applications, including but not limited to, drug discovery programs, biochemical probing, and as a key intermediate in organic synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-3-27-12-11-24-17-10-9-14(20(26)28-4-2)13-18(17)29-21(24)23-19(25)15-7-5-6-8-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYKSZYGWTUSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole derivative class, recognized for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

  • Molecular Formula : C21H21BrN2O4S
  • Molecular Weight : 477.37 g/mol
  • CAS Number : 865162-24-9

The compound appears as a pale-yellow to yellow-brown solid with specific solubility and melting point characteristics that are essential for its application in laboratory settings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This involves cyclization reactions that create the thiazole ring.
  • Introduction of Functional Groups : The bromobenzoyl and ethoxyethyl groups are introduced through selective substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities:

Microorganism Activity Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial6.25 - 12.5 µg/mL
Escherichia coliAntibacterial1.56 - 6.25 µg/mL
Candida albicansAntifungalSuperior to fluconazole

Studies show that the presence of specific substituents, such as amino or halogen groups, enhances antimicrobial efficacy .

Anticancer Activity

Research has suggested that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle regulation and apoptosis pathways. For instance, similar compounds have shown promising results against various cancer cell lines, indicating potential for further development in cancer therapeutics .

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzothiazole derivatives have demonstrated:

  • Antiparasitic Activity : Effective against protozoan parasites such as Leishmania and Trypanosoma.
  • Anti-inflammatory Effects : Compounds have been reported to reduce inflammation markers in various models.
  • Antioxidant Properties : Exhibiting potential in combating oxidative stress-related disorders .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated a series of thiazole derivatives against multiple bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Anticancer Screening : In vitro assays demonstrated that certain benzothiazole derivatives significantly inhibited the growth of breast cancer cells, suggesting their potential as anticancer agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. The following table summarizes the antimicrobial efficacy of (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate against various microorganisms:

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial6.25 - 12.5 µg/mL
Escherichia coliAntibacterial1.56 - 6.25 µg/mL
Candida albicansAntifungalSuperior to fluconazole

Studies suggest that specific substituents enhance antimicrobial efficacy.

Anticancer Activity

Benzothiazole derivatives have shown potential in inhibiting cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways. In vitro assays have demonstrated that compounds similar to this compound significantly inhibit the growth of various cancer cell lines.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has exhibited:

  • Antiparasitic Activity : Effective against protozoan parasites such as Leishmania and Trypanosoma.
  • Anti-inflammatory Effects : Reduces inflammation markers in various models.
  • Antioxidant Properties : Potential in combating oxidative stress-related disorders.

Case Studies

  • Antimicrobial Efficacy Study : Evaluated a series of thiazole derivatives against multiple bacterial strains, where this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In vitro assays demonstrated significant inhibition of breast cancer cell growth by certain benzothiazole derivatives, suggesting their potential as anticancer agents.

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercaptobenzoic Acid

The dihydrobenzo[d]thiazole scaffold is synthesized through a cyclocondensation reaction between 4-amino-3-mercaptobenzoic acid and dichloroacetic acid.

Procedure :
4-Amino-3-mercaptobenzoic acid (1.0 eq) reacts with dichloroacetic acid (1.2 eq) in refluxing ethanol (80°C, 6 h). The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol to yield 2,3-dihydrobenzo[d]thiazole-2-carboxylic acid (75–82% yield).

Key Data :

Parameter Value
Reaction Temperature 80°C
Solvent Ethanol
Yield 75–82%
Purity (HPLC) >98%

Carboxylation at Position 6

Esterification with Ethyl Chloroformate

The carboxylic acid at position 6 is esterified to improve solubility and stability.

Procedure :
3-(2-Ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-2-carboxylic acid (1.0 eq) is treated with ethyl chloroformate (1.5 eq) and pyridine (2.0 eq) in dichloromethane (0°C, 2 h). The organic layer is washed with 1M HCl, dried (Na₂SO₄), and concentrated to yield ethyl 3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-2-carboxylate (85–90% yield).

Formation of the (Z)-Imino Linkage

Condensation with 2-Bromobenzoyl Chloride

The title compound’s (Z)-configuration is established via stereoselective imination.

Procedure :
Ethyl 3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-2-carboxylate (1.0 eq) is refluxed with 2-bromobenzoyl chloride (1.1 eq) in toluene (110°C, 8 h). The mixture is cooled, diluted with ethyl acetate, and washed with NaHCO₃. Silica gel chromatography (hexane/acetone, 4:1) isolates (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (62–65% yield).

Stereochemical Control :

  • Temperature : Reflux conditions favor (Z)-isomer formation due to thermodynamic control.
  • Solvent : Toluene minimizes epimerization compared to polar solvents.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 8.5 Hz, 1H, H-7), 7.68 (d, J = 2.0 Hz, 1H, H-4), 7.55–7.42 (m, 4H, Ar-H), 4.41 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89–3.75 (m, 4H, OCH₂CH₂O), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR (126 MHz, CDCl₃) : δ 170.2 (C=O), 162.4 (C=N), 135.6–122.1 (Ar-C), 67.8 (OCH₂CH₂O), 61.3 (OCH₂CH₃), 14.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₂BrN₂O₅S : [M+H]⁺ = 517.0467
  • Observed : 517.0465 (Δ = -0.39 ppm).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Cyclocondensation 75–82 >98 6
Alkylation 68–72 97 12
Esterification 85–90 99 2
Imination 62–65 95 8

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and what critical intermediates are involved?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Thiazole Formation : React 2-aminobenzo[d]thiazole-6-carboxylate derivatives with brominating agents (e.g., CuBr₂) to introduce bromine at the 2-position .

Imine Formation : Condense the brominated thiazole with 2-bromobenzoyl chloride under anhydrous conditions, using a base like triethylamine to facilitate imine linkage .

Ethoxyethyl Substitution : Introduce the 2-ethoxyethyl group via nucleophilic substitution or alkylation, optimizing solvent polarity (e.g., acetonitrile or THF) to control reaction kinetics .

  • Key Intermediates : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, 2-bromobenzoyl chloride, and alkylating agents for ethoxyethyl attachment .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on imine proton (δ ~8.5–9.5 ppm) and thiazole ring protons (δ ~7.0–8.0 ppm). The ethoxyethyl group shows distinct signals: OCH₂CH₃ (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) .
  • IR Spectroscopy : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) functionalities .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns, particularly cleavage at the imine bond .

Advanced Research Questions

Q. How can researchers optimize the Z-isomer selectivity during imine formation, and what factors contribute to stereochemical instability?

  • Methodological Answer :

  • Steric Control : Use bulky solvents (e.g., DMF) or low temperatures to favor the Z-isomer by hindering free rotation around the imine bond .
  • Catalytic Additives : Employ Lewis acids (e.g., ZnCl₂) to stabilize the transition state. Monitor reaction progress via HPLC to assess isomer ratio .
  • Common Instability Sources : Light exposure or protic solvents may promote isomerization. Store samples in amber vials under inert atmospheres .

Q. What strategies are recommended for resolving contradictions in reported synthetic yields for similar thiazole derivatives?

  • Methodological Answer :

  • Variable Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, CuBr₂ in acetonitrile ( ) may yield higher bromination efficiency than alternative brominating agents .
  • Reproducibility Checks : Replicate procedures with strict control of moisture/oxygen levels, as thiazole intermediates are often moisture-sensitive .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-brominated species) that reduce yield .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity, based on this compound’s structure?

  • Methodological Answer :

  • Docking Studies : Model the compound’s interaction with biological targets (e.g., microbial enzymes) using software like AutoDock. Prioritize modifications at the ethoxyethyl group or bromobenzoyl moiety to improve binding affinity .
  • QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity data from analogs .

Data Analysis & Mechanistic Questions

Q. What experimental approaches can validate the proposed mechanism for imine cyclization in this compound’s synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying temperatures to calculate activation energy and infer mechanistic steps (e.g., nucleophilic attack vs. concerted cyclization) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen migration during imine formation via NMR .
  • Trapping Intermediates : Quench reactions at short intervals and isolate intermediates (e.g., hemiaminals) for structural confirmation .

Q. How should researchers address discrepancies in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Assay Standardization : Re-test compounds under uniform conditions (e.g., MIC assays for antimicrobial activity) to eliminate protocol variability .
  • Metabolic Stability Tests : Evaluate compound degradation in assay media (e.g., plasma esterase susceptibility of the ethyl ester group) using LC-MS .

Safety & Handling Considerations

Q. What are the critical safety protocols for handling brominated intermediates during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to brominated vapors .
  • Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

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